6-(Propoxymethyl)pteridine-2,4-diamine
Overview
Description
6-(Propoxymethyl)pteridine-2,4-diamine is a chemical compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as enzyme cofactors and pigments
Preparation Methods
The synthesis of 6-(Propoxymethyl)pteridine-2,4-diamine typically involves nucleophilic substitution reactions. One common method starts with 6-bromomethyl-2,4-diaminopteridine, which undergoes nucleophilic displacement with propoxymethyl groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution process . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(Propoxymethyl)pteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace the propoxymethyl group.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Propoxymethyl)pteridine-2,4-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound serves as a probe in studying enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications include its use as an inhibitor in various biochemical pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Propoxymethyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The pathways involved often include key biochemical processes where pteridine derivatives play a role .
Comparison with Similar Compounds
Similar compounds to 6-(Propoxymethyl)pteridine-2,4-diamine include:
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Xanthopterin: A naturally occurring pteridine derivative.
What sets this compound apart is its unique propoxymethyl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(propoxymethyl)pteridine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c1-2-3-17-5-6-4-13-9-7(14-6)8(11)15-10(12)16-9/h4H,2-3,5H2,1H3,(H4,11,12,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDZHSCZDVWULS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CN=C2C(=N1)C(=NC(=N2)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545466 | |
Record name | 6-(Propoxymethyl)pteridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104438-50-8 | |
Record name | 6-(Propoxymethyl)pteridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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